

Application Notes and Protocols for the Synthesis of 2'-Hydroxyacetophenone from Phenol

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Compound of Interest

Compound Name: 2'-Hydroxyacetophenone

Cat. No.: B146814

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Introduction

2'-Hydroxyacetophenone is a significant organic intermediate widely utilized in the pharmaceutical and fragrance industries. It serves as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. The most prevalent and established method for its synthesis from phenol involves a two-step process: the O-acylation of phenol to form phenyl acetate, followed by the Fries rearrangement to yield the desired **2'-hydroxyacetophenone** alongside its isomer, 4'-hydroxyacetophenone. This document provides detailed experimental protocols and compiled data for this synthetic route, intended for researchers, scientists, and professionals in drug development.

The Fries rearrangement is an organic reaction that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[1] The reaction is regioselective, and the ratio of the resulting ortho and para isomers can be influenced by reaction conditions such as temperature and solvent.[2] Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer, **2'-hydroxyacetophenone**.[2]

Reaction Scheme:

- **Step 1: O-Acylation of Phenol** Phenol is reacted with an acetylating agent, typically acetyl chloride or acetic anhydride, to form phenyl acetate. This reaction is often carried out at room

temperature.[3]

- Step 2: Fries Rearrangement of Phenyl Acetate Phenyl acetate undergoes an intramolecular acylation in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl_3), to yield a mixture of **2'-hydroxyacetophenone** and 4'-hydroxyacetophenone.[1] The isomers can then be separated based on their different physical properties.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of **2'-hydroxyacetophenone** from phenol via the Fries rearrangement.

Protocol 1: Synthesis of Phenyl Acetate

This protocol is adapted from a procedure utilizing acetyl chloride.[3]

Materials:

- Phenol (14.1 g, 0.15 mol)
- Acetyl chloride (14.13 g, 0.18 mol)
- Cyclohexane (40 ml)
- Sodium bicarbonate solution
- Anhydrous sodium sulfate
- Three-neck flask
- Magnetic stirrer
- Separatory funnel

Procedure:

- In a three-neck flask, dissolve 14.1 g (0.15 mol) of phenol and 14.13 g (0.18 mol) of acetyl chloride in 40 ml of cyclohexane.

- Stir the reaction mixture at room temperature for 2-3 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, carefully neutralize the reaction mixture by washing with a sodium bicarbonate solution until the pH is approximately 8.
- Transfer the mixture to a separatory funnel and collect the organic phase.
- Dry the organic phase over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain phenyl acetate as a light yellow oily liquid. The expected yield is approximately 99%.^[3]

Protocol 2: Fries Rearrangement to **2'-Hydroxyacetophenone**

This protocol describes the aluminum chloride-catalyzed Fries rearrangement of phenyl acetate.^[3]^[4]

Materials:

- Phenyl acetate (13.6 g, 0.1 mol)
- Anhydrous aluminum trichloride (16 g, 0.12 mol)
- 5% Hydrochloric acid solution (50 ml)
- Ethyl acetate
- Three-neck flask equipped with a reflux condenser
- Heating mantle
- Separatory funnel

Procedure:

- In a three-neck flask, add 13.6 g (0.1 mol) of phenyl acetate and 16 g (0.12 mol) of anhydrous aluminum trichloride.

- Heat the mixture to the desired temperature (e.g., 120-160°C) and reflux for 1.5 hours. Note: Higher temperatures favor the formation of the ortho-isomer (**2'-hydroxyacetophenone**).[\[2\]](#)
[\[4\]](#)
- After the reaction is complete, cool the flask to room temperature.
- Carefully add 50 ml of a 5% hydrochloric acid solution to hydrolyze the reaction mixture.
- Extract the product three times with ethyl acetate.
- Combine the organic layers and wash with brine.
- Dry the organic phase over anhydrous sodium sulfate.
- Concentrate the organic layer under reduced pressure.
- The crude product can be further purified by techniques such as steam distillation or crystallization to isolate the **2'-hydroxyacetophenone**.

Quantitative Data Summary

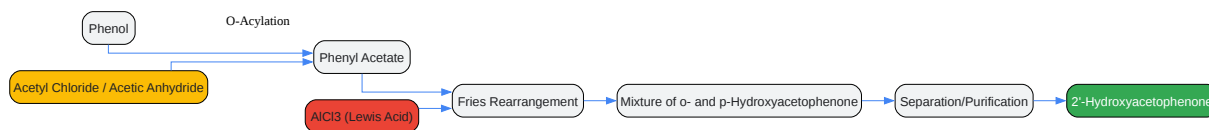
The following table summarizes the quantitative data from various reported syntheses of **2'-hydroxyacetophenone**, highlighting the influence of different reaction conditions on the yield.

Step	Reactants & Catalysts	Solvent	Temperature (°C)	Time (h)	Yield of 2'-Hydroxyacetophenone (%)	Ortho:Para Ratio	Reference
Fries Rearrangement	Phenyl acetate, AlCl ₃	Carbon disulfide	High	-	36%	-	[5]
Fries Rearrangement	Phenyl acetate, AlCl ₃	None	120	1.5	58.22%	-	[4]
Fries Rearrangement	Phenyl acetate, AlCl ₃	None	140	1.5	-	-	[3]
Fries Rearrangement	Phenyl acetate, AlCl ₃	None	160	1.5	65.43%	-	[4]
Fries Rearrangement	Phenyl acetate, AlCl ₃ , Ionic Liquid	Ionic Liquid	120-160	-	High	3.55:1	[3][4]
Microwave-Assisted Fries Rearrangement	Phenyl acetate, AlCl ₃	None	-	7 min	43.2%	-	[5]

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis of **2'-hydroxyacetophenone** from phenol.

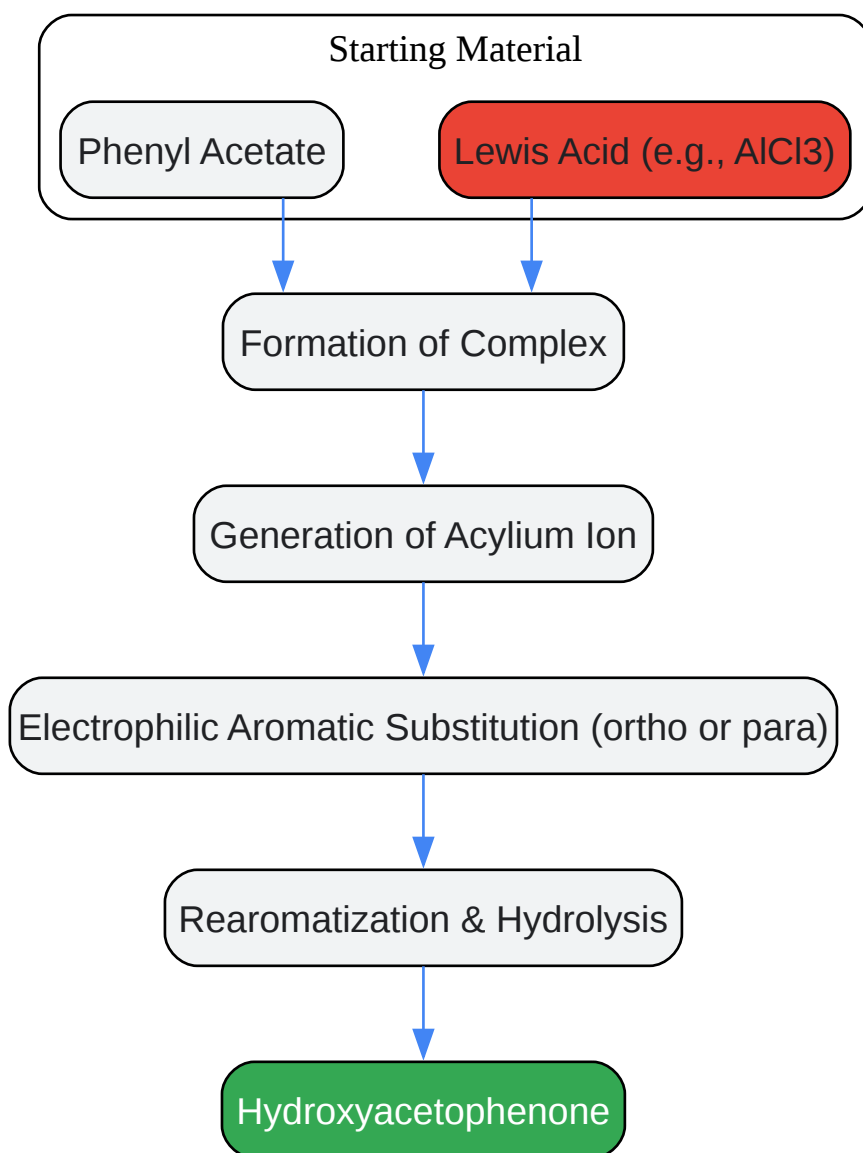


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Caption: Workflow for the synthesis of **2'-Hydroxyacetophenone**.

Fries Rearrangement Mechanism

This diagram outlines the key steps in the Lewis acid-catalyzed Fries rearrangement.



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Caption: Mechanism of the Fries rearrangement.

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